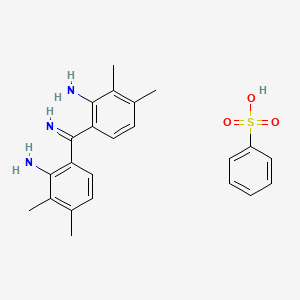
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylaniline with 2-amino-3,4-dimethylbenzenecarboximidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may involve additional purification steps, such as recrystallization or chromatography, to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline: Known for its mutagenic properties.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Studied for its formation in cooked foods and potential health risks.
Uniqueness
6-(2-Amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
32783-54-3 |
|---|---|
Formule moléculaire |
C23H27N3O3S |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
6-(2-amino-3,4-dimethylbenzenecarboximidoyl)-2,3-dimethylaniline;benzenesulfonic acid |
InChI |
InChI=1S/C17H21N3.C6H6O3S/c1-9-5-7-13(15(18)11(9)3)17(20)14-8-6-10(2)12(4)16(14)19;7-10(8,9)6-4-2-1-3-5-6/h5-8,20H,18-19H2,1-4H3;1-5H,(H,7,8,9) |
Clé InChI |
QXKDXAQLUWLMIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=N)C2=C(C(=C(C=C2)C)C)N)N)C.C1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















